molecular formula C12H15BrFNO2 B12867359 3-Amino-5-fluorobenzyl bromide, N-BOC protected

3-Amino-5-fluorobenzyl bromide, N-BOC protected

Cat. No.: B12867359
M. Wt: 304.15 g/mol
InChI Key: TUPQOPMUMRWMEY-UHFFFAOYSA-N
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Description

3-Amino-5-fluorobenzyl bromide, N-BOC protected is a fluorinated compound with a unique molecular structure. It is known for its high purity and versatility in advanced research and synthesis projects. The compound has a molecular formula of C12H15BrFNO2 and a molecular weight of 304.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluorobenzyl bromide, N-BOC protected typically involves the protection of the amino group with a tert-butoxycarbonyl (BOC) group, followed by bromination of the benzyl position. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and bromination steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may also include purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluorobenzyl bromide, N-BOC protected undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-fluorobenzyl bromide, N-BOC protected is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is used in the development of pharmaceutical compounds and drug discovery.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-fluorobenzyl bromide, N-BOC protected involves its ability to undergo substitution and deprotection reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15BrFNO2

Molecular Weight

304.15 g/mol

IUPAC Name

tert-butyl N-[3-(bromomethyl)-5-fluorophenyl]carbamate

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-5-8(7-13)4-9(14)6-10/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

TUPQOPMUMRWMEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CBr)F

Origin of Product

United States

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